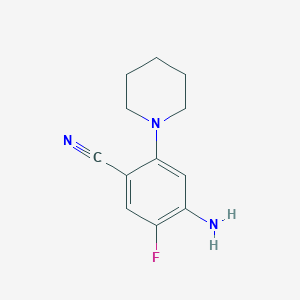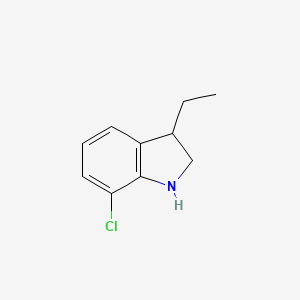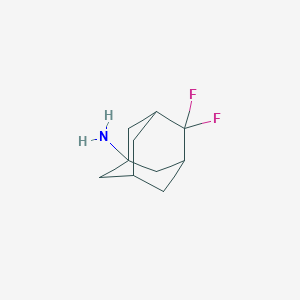
4-Methyl-1-(5-methylfuran-2-yl)pentan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-1-(5-methylfuran-2-yl)pentan-1-amine is an organic compound with the molecular formula C11H19NO It is a derivative of furan, a heterocyclic organic compound, and contains both amine and furan functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-(5-methylfuran-2-yl)pentan-1-amine typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.
Alkylation: The furan ring is then alkylated using an appropriate alkyl halide under basic conditions to introduce the methyl group at the 5-position.
Amination: The final step involves the introduction of the amine group at the 1-position of the pentane chain. This can be achieved through reductive amination using an appropriate amine and a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) can optimize the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methyl-1-(5-methylfuran-2-yl)pentan-1-amine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions to form amides, imines, or other nitrogen-containing compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents such as acyl chlorides or aldehydes can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Furanones or other oxygenated derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Amides, imines, or other nitrogen-containing compounds.
Wissenschaftliche Forschungsanwendungen
4-Methyl-1-(5-methylfuran-2-yl)pentan-1-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and as a building block in the synthesis of polymers and other materials.
Wirkmechanismus
The mechanism of action of 4-Methyl-1-(5-methylfuran-2-yl)pentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with active sites, while the furan ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methyl-1-(2-furyl)pentan-1-amine: Similar structure but with the furan ring at a different position.
4-Methyl-1-(5-methylthiophen-2-yl)pentan-1-amine: Contains a thiophene ring instead of a furan ring.
4-Methyl-1-(5-methylpyridin-2-yl)pentan-1-amine: Contains a pyridine ring instead of a furan ring.
Uniqueness
4-Methyl-1-(5-methylfuran-2-yl)pentan-1-amine is unique due to the presence of both the furan ring and the amine group, which confer specific chemical reactivity and biological activity. The position of the methyl group on the furan ring also influences its properties and distinguishes it from other similar compounds.
Eigenschaften
Molekularformel |
C11H19NO |
|---|---|
Molekulargewicht |
181.27 g/mol |
IUPAC-Name |
4-methyl-1-(5-methylfuran-2-yl)pentan-1-amine |
InChI |
InChI=1S/C11H19NO/c1-8(2)4-6-10(12)11-7-5-9(3)13-11/h5,7-8,10H,4,6,12H2,1-3H3 |
InChI-Schlüssel |
KNAQSNVZLDYZOX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(O1)C(CCC(C)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


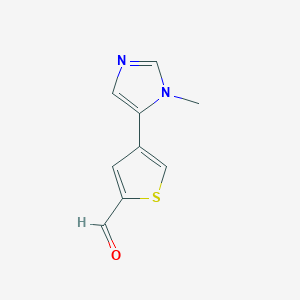

![3-{Bicyclo[2.2.1]heptan-2-yl}-1,2-oxazole-4-carboxylic acid](/img/structure/B13225622.png)
![1-[(tert-Butoxy)carbonyl]-5-(pyrrolidin-1-yl)piperidine-3-carboxylic acid](/img/structure/B13225628.png)
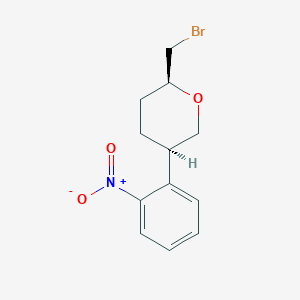
![6-(Methoxycarbonyl)imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B13225649.png)
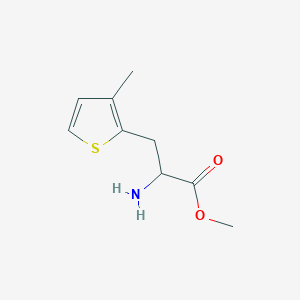
![tert-Butyl N-[6-(2-fluorophenyl)-6-oxohexyl]carbamate](/img/structure/B13225662.png)
![Ethyl 2-[2-(4-cyanophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13225670.png)
![5,6,7,8-tetrahydro-4H-4,7-epiminocyclohepta[d]isoxazole hydrochloride](/img/structure/B13225677.png)
